3-Hexyloxypicolinic acid

Description

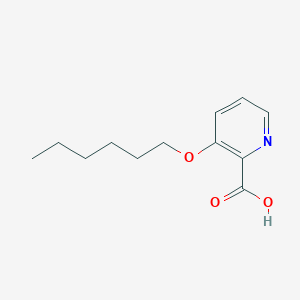

3-Hexyloxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a hexyloxy group (-O-C₆H₁₃) substituted at the 3-position of the pyridine ring. This structural modification introduces significant lipophilicity compared to its hydroxyl- or methoxy-substituted analogs. For example, 3-hydroxypicolinic acid (3-HPA) is well-documented as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and as a metal-chelating agent due to its hydroxyl and carboxylic acid groups. The hexyloxy substituent likely alters solubility, coordination chemistry, and functional applications, making it a candidate for hydrophobic interactions or specialized synthetic pathways.

Properties

CAS No. |

134319-23-6 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-hexoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-5-9-16-10-7-6-8-13-11(10)12(14)15/h6-8H,2-5,9H2,1H3,(H,14,15) |

InChI Key |

XZYOJSSFFJXGFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

- 3-Hydroxypicolinic Acid (3-HPA): Contains a hydroxyl (-OH) group at position 3 and a carboxylic acid (-COOH) at position 2. Classified as a heteroaromatic monocarboxylic acid with strong hydrogen-bonding capacity.

- 3-Hexyloxypicolinic Acid: Replaces the hydroxyl group with a hexyloxy chain (-O-C₆H₁₃), increasing steric bulk and lipophilicity.

- 3-Hydroxy-4-methoxypicolinic Acid : Features both hydroxyl (-OH) and methoxy (-OCH₃) groups, introducing electronic effects (e.g., electron donation) that may influence acidity and metal coordination.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 3-Hydroxypicolinic acid | 139.11 | High | -0.5 | -OH, -COOH |

| This compound | ~237.30 | Low | 3.8 | -O-C₆H₁₃, -COOH |

| 3-Hydroxy-4-methoxypicolinic acid | 185.16 | Moderate | 0.9 | -OH, -OCH₃, -COOH |

Notes:

- Solubility : The hexyloxy group drastically reduces water solubility, favoring organic solvents (e.g., chloroform, DMSO). In contrast, 3-HPA’s hydroxyl group enhances aqueous solubility.

Research Findings and Trends

- Structural Similarity : Computational analyses (e.g., Tanimoto coefficients) suggest this compound has lower similarity (~0.70–0.85) to 3-HPA than methoxy derivatives (e.g., 3-hydroxy-4-methoxypicolinic acid, similarity ~0.92).

- Thermal Stability : Alkyloxy groups (e.g., hexyloxy) may enhance thermal stability compared to hydroxylated analogs, a critical factor in high-temperature applications.

Q & A

Basic: What are the established synthetic routes for 3-Hexyloxypicolinic acid, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer:

Synthesis typically involves nucleophilic substitution of picolinic acid derivatives with hexyloxy groups, followed by ester hydrolysis. Key steps include:

- Reaction Optimization : Use anhydrous conditions to minimize side reactions (e.g., alkylation at unintended positions).

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Characterization :

- Reference Standards : Compare with commercially available analogs (e.g., 3-hydroxypicolinic acid) to validate structural differences .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions, and what statistical approaches are suitable for analyzing process variables?

Methodological Answer:

Use Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity, and catalyst loading:

- Factorial Designs : Identify interactions between variables (e.g., higher temperatures may reduce selectivity).

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .

- Validation : Replicate high-yield conditions (≥3 trials) and analyze via ANOVA to confirm reproducibility .

- Contradiction Resolution : If conflicting results arise (e.g., solvent effects in literature), conduct solvent-screening assays with polarity indexes (e.g., Kamlet-Taft parameters) .

Basic: What role does this compound play in MALDI-MS, and how does its structure influence matrix-assisted desorption/ionization efficiency compared to analogs like 3-HPA?

Methodological Answer:

The hexyloxy group enhances lipophilicity , improving solubility in organic matrices and reducing crystallization artifacts in MALDI:

- Matrix Preparation : Co-crystallize with analytes (e.g., oligonucleotides) in a 1:10,000 molar ratio .

- Comparison with 3-HPA :

- Method Validation : Compare signal-to-noise ratios across analogs using standardized oligonucleotide samples .

Advanced: How can researchers address discrepancies in reported bioactivity data of this compound across different studies?

Methodological Answer:

Resolve contradictions via:

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and assess heterogeneity using Cochran’s Q-test .

- Experimental Variables : Control for pH, solvent (DMSO vs. aqueous), and cell-line specificity (e.g., HEK293 vs. HeLa) .

- Orthogonal Assays : Validate bioactivity with complementary techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .

- Source Reliability : Prioritize studies citing primary data from IUCLID or OECD guidelines over non-peer-reviewed sources .

Basic: What are the key considerations for designing in vitro studies to assess the biological activity of this compound?

Methodological Answer:

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) to calculate EC50/IC50 values .

- Controls : Include vehicle controls (DMSO alone) and reference compounds (e.g., 3-hydroxypicolinic acid for structural comparison) .

- Cell Viability : Pair activity assays with MTT or resazurin-based viability tests to exclude cytotoxic artifacts .

Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets, and validate these predictions experimentally?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., bacterial enzymes), focusing on hexyloxy’s hydrophobic interactions .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes .

- Experimental Validation :

- Contradiction Management : If computational and experimental data conflict, re-evaluate force field parameters or solvent models .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- GHS Compliance : Follow H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) protocols .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal in designated organic waste containers .

Advanced: How to integrate multi-omics data to elucidate the metabolic pathways influenced by this compound in microbial systems?

Methodological Answer:

- Transcriptomics : Use RNA-seq to identify upregulated/downregulated genes (e.g., ABC transporters linked to hexyloxy efflux) .

- Metabolomics : Apply LC-MS/MS to profile intracellular metabolites (e.g., TCA cycle intermediates) .

- Pathway Enrichment : Map omics data to KEGG or MetaCyc databases via tools like MetaboAnalyst .

- Validation : Knock out candidate genes (CRISPR-Cas9) and assess phenotypic changes (e.g., growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.